molecular formula C10H13BrClN B6198445 rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis CAS No. 2740592-23-6

rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis

Cat. No.: B6198445
CAS No.: 2740592-23-6
M. Wt: 262.6
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Description

rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis: is a chiral compound with significant interest in medicinal chemistry and organic synthesis. This compound features a bromine atom, a methyl group, and an amine group on an indene scaffold, making it a versatile intermediate for various chemical reactions and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 3-methyl-2,3-dihydro-1H-inden-1-amine: The synthesis begins with the bromination of 3-methyl-2,3-dihydro-1H-inden-1-amine using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 5-position.

    Resolution of Racemic Mixture: The racemic mixture of the brominated product can be resolved using chiral chromatography or by forming diastereomeric salts with chiral acids, followed by recrystallization.

    Formation of Hydrochloride Salt: The free base of the resolved compound is then treated with hydrochloric acid in an appropriate solvent such as ethanol or ether to form the hydrochloride salt.

Industrial Production Methods: Industrial production typically involves large-scale bromination and resolution processes, often utilizing continuous flow reactors for better control over reaction conditions and yield. The use of automated chromatography systems for resolution and crystallization techniques for salt formation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oximes or nitroso derivatives.

    Reduction: Reduction of the bromine atom can lead to the formation of 3-methyl-2,3-dihydro-1H-inden-1-amine.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Oximes or nitroso derivatives.

    Reduction: 3-methyl-2,3-dihydro-1H-inden-1-amine.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Chiral Ligand: Employed in asymmetric synthesis and catalysis.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential activity as a central nervous system agent due to its structural similarity to known bioactive compounds.

    Drug Development: Used in the synthesis of potential therapeutic agents targeting neurological disorders.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis, largely depends on its interaction with biological targets. It may act by binding to specific receptors or enzymes, modulating their activity. The bromine and amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • rac-(1R,3S)-3-aminocyclopentylcarbamate hydrochloride, cis
  • rac-(1R,3S)-3-dimethylaminocyclopentane-1-carboxylic acid hydrochloride, cis
  • rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis

Uniqueness:

  • Structural Features: The presence of a bromine atom and a methyl group on the indene scaffold distinguishes it from other similar compounds.
  • Reactivity: The bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
  • Biological Activity: Its unique structure may confer distinct biological activities compared to other similar compounds.

This detailed overview should provide a comprehensive understanding of rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2740592-23-6

Molecular Formula

C10H13BrClN

Molecular Weight

262.6

Purity

0

Origin of Product

United States

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